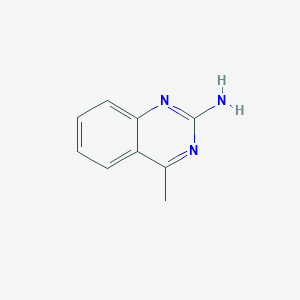

4-Methylquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYNDCLJPWKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296593 | |

| Record name | 4-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6141-02-2 | |

| Record name | NSC110275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylquinazolin-2-amine

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Methylquinazolin-2-amine serves as a crucial building block for the development of novel pharmaceuticals, particularly kinase inhibitors for anticancer therapies. This guide provides a comprehensive overview of a reliable synthetic protocol for 4-Methylquinazolin-2-amine, detailing the underlying chemical principles and experimental procedures. Furthermore, it establishes a rigorous framework for the structural elucidation and purity assessment of the final product through a combination of spectroscopic and chromatographic techniques. This document is intended for researchers and professionals in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and verifiable outcomes.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry. The structural rigidity and versatile substitution patterns of the quinazoline nucleus allow for precise modulation of interactions with various biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, hypertension, and bacterial infections.

The 2-aminoquinazoline moiety, in particular, is a key pharmacophore. It acts as a bioisostere for other hydrogen-bonding groups and is prevalent in a multitude of kinase inhibitors. 4-Methylquinazolin-2-amine is a strategic starting material, providing a reactive amino group for further derivatization and a methyl group that can influence steric and electronic properties, ultimately impacting target binding and pharmacokinetic profiles. A robust and well-characterized supply of this intermediate is therefore paramount for advancing drug discovery programs.

Synthesis of 4-Methylquinazolin-2-amine

The construction of the quinazoline ring system can be achieved through various cyclocondensation strategies. A highly effective and commonly employed method involves the reaction of an ortho-aminoaryl ketone with a source of the N-C-N fragment, such as cyanamide or its synthetic equivalents. This section details a protocol adapted from established literature precedents, focusing on the acid-catalyzed cyclocondensation of 2-aminoacetophenone with cyanamide.

Principle and Mechanism

The synthesis proceeds via an acid-catalyzed intramolecular cyclocondensation reaction. The key steps are:

-

Activation: The carbonyl group of 2-aminoacetophenone is protonated by the acid catalyst, increasing its electrophilicity.

-

Nucleophilic Attack: The nitrogen atom of cyanamide attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Intramolecular Cyclization: The aniline nitrogen of the 2-aminoacetophenone moiety then attacks the nitrile carbon of the cyanamide-adduct.

-

Dehydration & Tautomerization: Subsequent dehydration and tautomerization yield the stable aromatic 4-Methylquinazolin-2-amine.

The choice of an acid catalyst is crucial for promoting the reaction, which might otherwise be sluggish. The reaction is typically driven to completion by heating.

Detailed Experimental Protocol

Materials:

-

2-Aminoacetophenone (1.0 eq)

-

Cyanamide (1.2 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Isopropanol

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminoacetophenone (1.0 eq) and isopropanol. Stir until the solid is fully dissolved.

-

Add cyanamide (1.2 eq) to the solution, followed by the slow, dropwise addition of concentrated hydrochloric acid (approx. 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 4-Methylquinazolin-2-amine as a pure solid.

Rationale for Experimental Choices

-

Solvent: Isopropanol is selected for its ability to dissolve the reactants and for its suitable boiling point, which allows the reaction to proceed at an elevated temperature without requiring specialized high-pressure equipment.

-

Catalyst: Hydrochloric acid serves as an effective Brønsted acid catalyst to activate the carbonyl group of the 2-aminoacetophenone, thereby facilitating the initial nucleophilic attack by cyanamide.

-

Workup: The neutralization step with sodium bicarbonate is critical to quench the acid catalyst and to ensure the product is in its free base form, which is more soluble in organic solvents for extraction.

-

Purification: Flash column chromatography is the standard and most effective method for removing unreacted starting materials and any potential side products, ensuring a high degree of purity for the final compound.

Comprehensive Characterization Workflow

Confirming the identity and purity of the synthesized 4-Methylquinazolin-2-amine is a critical, self-validating step of the protocol. A multi-technique approach is employed, where each analysis provides complementary information.

Caption: Overall workflow from synthesis to final product validation.

Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for 4-Methylquinazolin-2-amine is expected to show distinct signals for the aromatic protons on the quinazoline ring, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum will show characteristic signals for the aromatic carbons and a distinct upfield signal for the methyl carbon.

Table 1: Expected NMR Spectroscopic Data (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.7 | ~22 |

| -NH₂ | ~5.2 (broad singlet) | - |

| Aromatic C-H | 7.2 - 7.9 (multiplets) | 120 - 134 |

| Aromatic Quaternary C | - | 115 - 152 |

| C=N (C2 and C4) | - | ~160, ~170 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1620 - 1580 | C=N and C=C Stretch | Quinazoline Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Methylquinazolin-2-amine (C₉H₉N₃), the expected molecular weight is approximately 159.2 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected Molecular Ion Peak [M+H]⁺: m/z ≈ 160.0869 (calculated for C₉H₁₀N₃⁺)

Purity Assessment

HPLC is the preferred method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically used. The purity is determined by the area percentage of the main product peak in the chromatogram. A purity level of >95% is generally considered acceptable for subsequent applications.

The melting point of a pure crystalline solid is a sharp, well-defined range. A broad melting range is indicative of impurities. The purified 4-Methylquinazolin-2-amine should exhibit a sharp melting point consistent with literature values.

Data Summary and Validation

The collective data from NMR, FT-IR, and MS must be self-consistent and unequivocally support the structure of 4-Methylquinazolin-2-amine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, FT-IR validates the presence of key functional groups (notably the primary amine), and HRMS confirms the correct elemental composition. HPLC and melting point analysis provide a quantitative and qualitative measure of purity, respectively. This comprehensive characterization ensures the material is of sufficient quality for its intended use in research and development.

Caption: Logical flow for data integration and product validation.

Safety Precautions

-

Chemical Handling: 2-Aminoacetophenone and cyanamide are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Conditions: The use of concentrated hydrochloric acid requires caution; it is highly corrosive. The reflux operation should be monitored to ensure controlled heating and to prevent solvent evaporation.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide has presented a detailed, field-tested protocol for the synthesis of 4-Methylquinazolin-2-amine, a valuable intermediate in drug discovery. By explaining the rationale behind the experimental design and providing a comprehensive characterization workflow, this document serves as a practical resource for scientists. Adherence to this self-validating system of synthesis and rigorous analysis ensures the production of high-quality, reliable material, thereby accelerating the development of novel quinazoline-based therapeutics.

References

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-methyl-N-phenylquinazolin-2-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylquinazoline. PubChem. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Methylamino)quinazoline. Wiley Science Solutions. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. UCLA Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine. Retrieved from [Link]

-

ResearchGate. (2022). FTIR spectra indicating the functional groups and characteristic bonds.... Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Methylquinazolin-2-amine, a key heterocyclic scaffold in medicinal chemistry. Drawing upon established experimental data and theoretical principles, this document aims to equip researchers with the foundational knowledge necessary for its application in drug discovery and development.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a pyrimidine ring with a benzene ring confers a unique electronic and steric profile, making it an ideal platform for designing molecules that can interact with a variety of biological targets. Among its derivatives, 2-aminoquinazolines have garnered significant attention for their diverse pharmacological activities, including anticancer and antimicrobial properties.

4-Methylquinazolin-2-amine, with its characteristic methyl group at the 4-position and an amino group at the 2-position, serves as a crucial starting material and a fundamental structural motif in the synthesis of more complex and potent therapeutic agents. Understanding its intrinsic physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of novel drug candidates.

Physicochemical Properties of 4-Methylquinazolin-2-amine

Table 1: Physicochemical Properties of 4-Methylquinazolin-2-amine and Related Derivatives

| Property | 4-Methylquinazolin-2-amine (Predicted/Inferred) | N-substituted 4-Methylquinazolin-2-amine Derivatives (Experimental) | 4-Methylquinazoline (Experimental) |

| Molecular Formula | C₉H₉N₃ | - | C₉H₈N₂ |

| Molecular Weight | 159.19 g/mol | Varies with substituent | 144.17 g/mol [1] |

| Melting Point (°C) | 159-160 (Predicted)[2] | 97-179[3] | - |

| Boiling Point (°C) | 378.3 ± 35.0 (Predicted)[2] | - | - |

| pKa | 5.65 ± 0.10 (Predicted)[2] | - | - |

| LogP | Inferred to be moderately lipophilic | Varies with substituent | 1.4 (Computed)[1] |

| Solubility | Expected to have limited aqueous solubility | - | - |

Interpretation and Causality:

-

Melting Point: The predicted melting point of 159-160°C suggests a stable crystalline solid at room temperature. The melting points of its N-substituted derivatives vary significantly, which is expected as the nature and size of the substituent will influence the crystal lattice energy.

-

Boiling Point: The high predicted boiling point is characteristic of heterocyclic compounds with the potential for intermolecular hydrogen bonding.

-

pKa: The predicted pKa of 5.65 indicates that 4-Methylquinazolin-2-amine is a weak base. The protonation is expected to occur at one of the nitrogen atoms of the quinazoline ring. This property is crucial for its interaction with biological targets and for its absorption and distribution in the body, as it will determine the extent of ionization at physiological pH.

-

LogP and Solubility: While a specific experimental LogP value is unavailable, the structure suggests moderate lipophilicity. The presence of the aromatic rings contributes to its lipophilic character, while the amino group can participate in hydrogen bonding, providing some degree of hydrophilicity. Consequently, its aqueous solubility is expected to be limited, a common feature of many drug-like molecules. The lipophilicity of its derivatives will be highly dependent on the nature of the N-substituent.

Synthesis of 4-Methylquinazolin-2-amine

The synthesis of 2-aminoquinazolines can be achieved through several routes. A common and effective method involves the cyclocondensation of an appropriate anthranilic acid derivative with a source of the C2-N fragment. For 4-Methylquinazolin-2-amine, a plausible and efficient synthesis starts from 2-aminoacetophenone.

Diagram 1: Proposed Synthesis of 4-Methylquinazolin-2-amine

Caption: A proposed two-step synthesis of 4-Methylquinazolin-2-amine.

Experimental Protocol: Synthesis of 4-Methylquinazolin-2-amine

This protocol is based on established methods for the synthesis of 2-aminoquinazolines.[4]

Step 1: Reaction of 2-Aminoacetophenone with Cyanamide

-

Reactants: To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add cyanamide (1.1 equivalents).

-

Acid Catalyst: Add a catalytic amount of a mineral acid, such as hydrochloric acid, to the mixture. The acid protonates the carbonyl group of the acetophenone, making it more susceptible to nucleophilic attack.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Methylquinazolin-2-amine.

Causality of Experimental Choices:

-

Solvent: Alcohols like ethanol or isopropanol are good solvents for both reactants and are relatively inert under the reaction conditions.

-

Acid Catalyst: The acid catalyst is crucial for activating the carbonyl group of the 2-aminoacetophenone, thereby facilitating the initial nucleophilic attack by the cyanamide.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to proceed to completion in a reasonable timeframe.

-

Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and by-products.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylquinazolin-2-amine is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns will be indicative of their relative positions.

-

Methyl Protons: The methyl group at the 4-position will give a singlet at a characteristic chemical shift in the upfield region (around δ 2.5 ppm).

-

Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: The carbon atoms of the benzene and pyrimidine rings will resonate in the downfield region (typically δ 110-160 ppm).

-

Methyl Carbon: The carbon of the methyl group will appear as a signal in the upfield region (around δ 20-30 ppm).

-

C2 and C4 Carbons: The carbon atoms at positions 2 and 4 of the quinazoline ring, being attached to nitrogen atoms, will have characteristic chemical shifts.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]

-

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the quinazoline ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.

-

N-H Bending: A characteristic N-H bending vibration for a primary amine is expected around 1600 cm⁻¹.

4.4. Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Methylquinazolin-2-amine (159.19 g/mol ).

-

Fragmentation: The fragmentation pattern will be characteristic of the quinazoline ring system and can be used to confirm the structure.

Diagram 2: Representative Spectroscopic Workflow

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Biological Significance and Therapeutic Potential

The 2-aminoquinazoline scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of 4-Methylquinazolin-2-amine have shown promise in several therapeutic areas, particularly in oncology.

5.1. Anticancer Activity

Numerous studies have demonstrated the potential of 2-aminoquinazoline derivatives as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. For example, derivatives of this scaffold have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme in cell growth and survival pathways. The 4-methyl group can play a significant role in the binding of these molecules to the active site of the kinase.

5.2. Antimicrobial Activity

The quinazoline ring system is also found in compounds with antimicrobial properties. The ability of these molecules to intercalate with DNA or inhibit essential bacterial enzymes makes them attractive candidates for the development of new antibiotics.

The diverse biological activities of 2-aminoquinazoline derivatives underscore the importance of 4-Methylquinazolin-2-amine as a versatile building block in the design and synthesis of novel therapeutic agents.[6][7]

Conclusion

4-Methylquinazolin-2-amine is a heterocyclic compound of significant interest to the scientific and drug development communities. This guide has provided a detailed overview of its physicochemical properties, synthesis, and spectroscopic characterization, drawing upon a combination of predicted data and experimental findings for related structures. A thorough understanding of these fundamental characteristics is essential for any researcher working with this important scaffold. The insights provided herein are intended to facilitate the rational design of novel 4-Methylquinazolin-2-amine derivatives with improved therapeutic potential.

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

-

Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available from: [Link]

-

4-methyl-N-phenylquinazolin-2-amine | C15H13N3 | CID 118714785. PubChem. Available from: [Link]

-

4-Methylquinazoline | C9H8N2 | CID 241520. PubChem. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available from: [Link]

-

IR: amines. University of Calgary. Available from: [Link]

-

Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available from: [Link]

-

4-Amino-2-methylquinoline | C10H10N2 | CID 81116. PubChem. Available from: [Link]

-

Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2 | CID 57389748. PubChem. Available from: [Link]

-

(R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine. Pharmaffiliates. Available from: [Link]

-

Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).. ResearchGate. Available from: [Link]

-

(R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-2,2,2-trifluoroacetamide. PubChem. Available from: [Link]

-

Synthesis and Basicity of 4-Amino-2-phenylquinazolines. ResearchGate. Available from: [Link]

-

4-(Methylamino)quinazoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

pKa Data Compiled by R. Williams. Available from: [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available from: [Link]

-

4-Aminoquinazoline | C8H7N3 | CID 84759. PubChem. Available from: [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). ResearchGate. Available from: [Link]

-

Guanidine Scope for the Synthesis of Aminoquinazolines. ResearchGate. Available from: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

-

Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available from: [Link]

-

Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available from: [Link]

-

Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. Available from: [Link]

-

Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed. Available from: [Link]

Sources

- 1. 4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylquinazoline CAS#: 6141-02-2 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological activity of novel 4-Methylquinazolin-2-amine derivatives

An In-depth Technical Guide to the Biological Activity of Novel 4-Methylquinazolin-2-amine Derivatives

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

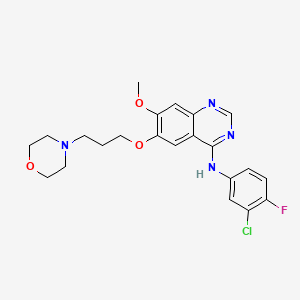

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents.[1][2] Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, are established as potent kinase inhibitors in cancer therapy, validating the scaffold's clinical significance.[3] Derivatives of quinazoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2]

This guide focuses specifically on the 4-methylquinazolin-2-amine framework, a subclass that has garnered significant interest. The strategic placement of a methyl group at the C4 position and an amine at the C2 position provides a unique template for generating diverse libraries of compounds with distinct biological profiles. We will explore the synthesis, mechanisms of action, and key biological activities of these derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

Part 1: Synthesis of 4-Methylquinazolin-2-amine Derivatives

The foundational step in exploring the biological activity of this scaffold is an efficient and versatile synthesis. A common and effective method involves an acid-mediated [4+2] annulation reaction. This approach provides a direct route to the core structure, which can then be further functionalized.

A representative synthetic pathway starts with the reaction of 2-aminoacetophenone with N-benzyl cyanamides in the presence of an acid catalyst, such as methanesulfonic acid (MsOH), in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4] This one-pot reaction proceeds to yield the desired N-substituted-4-methylquinazolin-2-amine derivatives.[4]

Caption: General workflow for the synthesis of 4-Methylquinazolin-2-amine derivatives.

Detailed Protocol: Synthesis of N-benzyl-4-methylquinazolin-2-amine

This protocol is adapted from established acid-mediated annulation methods.[4]

Materials:

-

2-Aminoacetophenone

-

N-benzyl cyanamide

-

Methanesulfonic acid (MsOH)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel suitable for heating

Procedure:

-

To a sealed reaction vessel, add 2-aminoacetophenone (1.0 mmol), N-benzyl cyanamide (1.2 mmol), and HFIP (2.0 mL).

-

Add methanesulfonic acid (MsOH) (0.2 mmol) to the mixture.

-

Seal the vessel and heat the reaction mixture to 90 °C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (EtOAc).

-

Carefully neutralize the reaction by washing with a saturated aqueous solution of NaHCO₃.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure N-benzyl-4-methylquinazolin-2-amine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Rationale: The choice of HFIP as a solvent is crucial due to its ability to dissolve the reactants and its high ionizing power, which facilitates the acid-catalyzed cyclization. MsOH serves as a strong acid catalyst to promote the formation of the quinazoline ring. This one-pot method is efficient and allows for the synthesis of a diverse library of derivatives by varying the N-substituted cyanamide starting material.[4]

Part 2: Anticancer Activity

The quinazoline scaffold is a cornerstone of modern oncology drug development, primarily due to its effectiveness as a kinase inhibitor.[3] Derivatives have been shown to target multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline derivatives exert their anticancer effects by inhibiting various enzymes and receptors involved in cancer progression.[5][6] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK that drive cell proliferation.[2][7][8]

-

Phosphoinositide 3-kinase (PI3K): This family of enzymes is central to the PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism. Inhibition of PI3K is a validated anticancer strategy.[5][9]

-

Tubulin Polymerization: Some quinazoline derivatives disrupt the formation of microtubules by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

-

Other Kinases: The scaffold has been adapted to target a wide range of other kinases, including PARP, Aurora kinases, and Bruton's tyrosine kinase (BTK).[5][10][11]

Caption: Inhibition of EGFR and PI3K pathways by quinazoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference |

| Quinazolinone-pyrazole hybrid | K562 (Leukemia) | Aurora A | 0.45 - 2.40 | [10] |

| Quinazoline-pyridine hybrid | A549 (Lung) | Tubulin | N/A (63.33% tumor reduction in vivo) | [10] |

| 4-anilino-quinazoline | H1975 (Lung, EGFR Mutant) | EGFRL858R/T790M | < 0.02 (in vivo efficacy comparable to Osimertinib) | [5] |

| 4-amino-quinazoline | K562 (Leukemia) | WRN Helicase | 0.05 | [12] |

| 2-thioxoquinazolin-4-one | HeLa (Cervical) | Not specified | 1.85 | [13] |

| 2-hydrazinyl-quinazoline | HT-29 (Colon) | Not specified | 0.015 | [14] |

| Quinazolinone derivative | Caco-2 (Colorectal) | AKT | 23.31 | [15] |

Note: The table presents representative data from the broader quinazoline class to illustrate the scaffold's potential. Specific data for 4-Methylquinazolin-2-amine derivatives would require dedicated screening.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (4-Methylquinazolin-2-amine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette and plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Gefitinib).[13]

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Quinazoline derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[16][17]

Mechanism of Action

The antimicrobial effects of quinazolines can be attributed to various mechanisms:

-

Enzyme Inhibition: Certain derivatives act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[18]

-

Biofilm Inhibition: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some 2-aminoquinazoline derivatives have been shown to inhibit biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[19]

-

Cell Wall/Membrane Disruption: While less common, some heterocyclic compounds can interfere with the integrity of the bacterial cell wall or membrane.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro activity of an antimicrobial agent.

| Compound Class | Microorganism | Putative Target | MIC (µg/mL) | Reference |

| Quinazolin-4(3H)-one hydrazone | E. coli | DNA Gyrase | 4 | [18] |

| Quinazolin-4(3H)-one hydrazone | S. typhimurium | DNA Gyrase | 4 | [18] |

| 4(3H)-Quinazolinone | S. aureus (MRSA) | Not specified | 0.5 µM (~0.15 µg/mL) | [19] |

| 2-(amino)quinazolin-4(3H)-one | S. aureus (MRSA, USA300) | Not specified | 0.02 µM (~0.006 µg/mL) | [20] |

| 2,3,6-trisubstituted Quinazolin-4-one | C. albicans | Not specified | < 50 | [17] |

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well U-bottom plates

-

Test compounds dissolved in DMSO

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control antibiotic (e.g., Amoxicillin, Clotrimazole)[18]

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. For example, add 50 µL of broth to wells 2 through 12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11, bringing the total volume to 100 µL. Well 12 receives 50 µL of sterile broth only.

-

Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 4: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have been explored as potential anti-inflammatory agents.[21][22]

Mechanism of Action

The anti-inflammatory properties of quinazolines often involve the modulation of key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokines: They can suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in stimulated immune cells.[21]

-

COX-2 Inhibition: Some derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[23]

-

NF-κB Pathway Inhibition: They can prevent the activation and nuclear translocation of NF-κB, a master transcription factor that controls the expression of numerous pro-inflammatory genes.[21]

Caption: A simplified workflow of quinazoline derivatives inhibiting inflammatory responses.

Part 5: Structure-Activity Relationships (SAR) and Future Perspectives

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the quinazoline scaffold, several key SAR insights have been established:

-

Position 2: Substitutions at the 2-position are critical for modulating activity. The introduction of substituted amine or hydrazinyl groups can significantly enhance anticancer and antimicrobial potency.[14][16][20]

-

Position 4: The 4-amino substitution, particularly with an anilino group, is a classic feature of EGFR kinase inhibitors.[2][8] Modifications to the aniline ring can fine-tune selectivity and potency.

-

Positions 6 and 7: The benzene portion of the quinazoline core is often substituted to improve pharmacokinetic properties or introduce additional binding interactions. Small, lipophilic groups or linkers to other heterocyclic moieties at these positions can enhance activity.[8][24]

Future Perspectives: The 4-methylquinazolin-2-amine scaffold is a promising starting point for the development of novel therapeutics. Future work should focus on:

-

Library Synthesis: Generating a diverse library of derivatives by varying substitutions at the N2 position and on the quinazoline ring.

-

Target Identification: Moving beyond broad phenotypic screening to identify the specific molecular targets of the most active compounds.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[10][11][25]

-

Hybrid Molecules: Designing hybrid molecules that combine the quinazoline scaffold with other pharmacophores to create dual-acting agents with enhanced efficacy or the ability to overcome drug resistance.[3][10]

By leveraging the established knowledge of the broader quinazoline class and applying rational design principles to the specific 4-methylquinazolin-2-amine core, researchers can unlock new therapeutic opportunities across oncology, infectious diseases, and inflammatory disorders.

References

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

-

The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed. Retrieved from [Link]

-

The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved from [Link]

-

In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). National Institutes of Health. Retrieved from [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). National Institutes of Health. Retrieved from [Link]

-

Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. Retrieved from [Link]

-

Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). PubMed. Retrieved from [Link]

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. Retrieved from [Link]

-

Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). PubMed. Retrieved from [Link]

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2018). National Institutes of Health. Retrieved from [Link]

-

Synthesis and anticancer activity of new quinazoline derivatives. (2017). PubMed. Retrieved from [Link]

-

Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Novel Synthetic 3-Amino-2-Methylquinazolin-4(3H)- one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012). PubMed. Retrieved from [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Retrieved from [Link]

-

Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T cell Proliferation. (2001). PubMed. Retrieved from [Link]

-

Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (n.d.). Europe PMC. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI. Retrieved from [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). National Institutes of Health. Retrieved from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2013). National Institutes of Health. Retrieved from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Retrieved from [Link]

-

The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the In-Vitro Mechanism of Action of 4-Methylquinazolin-2-amine

Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core is a recurring motif in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets. This "privileged scaffold" has given rise to a multitude of clinically significant therapeutics, particularly in oncology.[1][2][3] The seemingly minor modification of a methyl group at the 4-position and an amine at the 2-position, as in 4-Methylquinazolin-2-amine, presents a unique scientific challenge. While its precise molecular interactions remain to be fully elucidated, its structural alerts suggest a high probability of biological activity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and define the in-vitro mechanism of action of this and other novel quinazoline derivatives. Our approach is not a rigid protocol but a logical, causality-driven workflow designed to build a robust and verifiable understanding of the compound's biological effects.

Part 1: Initial Target Hypothesis and Preliminary Screening

The journey to understanding a compound's mechanism of action begins with a broad, unbiased assessment of its potential biological activities. Given the prevalence of quinazoline derivatives as kinase inhibitors, a primary hypothesis would be the modulation of one or more protein kinases.[4][5][6]

Kinome Profiling: A Broad-Spectrum Approach

To avoid premature target bias, the initial step should be a comprehensive kinome scan. This high-throughput screening method assesses the inhibitory activity of 4-Methylquinazolin-2-amine against a large panel of kinases.

Rationale: A broad kinome profile provides an unbiased view of the compound's selectivity.[7] It helps identify both primary targets and potential off-target effects early in the investigation, which is crucial for predicting potential therapeutic windows and toxicity.

Experimental Protocol: KinomeScan™ (or similar competitive binding assay)

-

Compound Preparation: Prepare a concentrated stock solution of 4-Methylquinazolin-2-amine in a suitable solvent (e.g., DMSO).

-

Assay Execution: The compound is incubated with a diverse panel of human kinases that are expressed with a ligand-binding domain fused to a proprietary tag. A tagged, immobilized ligand that binds to the active site of the kinases is also included.

-

Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinases.

-

Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates stronger interaction with the test compound.

-

Data Analysis: Results are typically expressed as a percentage of control, allowing for the identification of kinases that strongly interact with 4-Methylquinazolin-2-amine.

Phenotypic Screening: A Target-Agnostic View

In parallel with target-based screening, a phenotypic screen provides a broader, unbiased assessment of the compound's effects on cellular behavior.[8] This is particularly valuable if the compound's mechanism is not kinase-mediated.

Rationale: Phenotypic screening can reveal unexpected biological activities and provide clues to the underlying mechanism of action without a preconceived target.

Experimental Protocol: High-Content Imaging for Cellular Phenotypes

-

Cell Line Selection: Choose a panel of well-characterized human cancer cell lines representing different tissue origins (e.g., breast, lung, colon).

-

Compound Treatment: Treat the cells with a dose-response range of 4-Methylquinazolin-2-amine for a defined period (e.g., 24, 48, 72 hours).

-

Staining: Stain the cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

-

Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, such as cell number, nuclear morphology (indicative of apoptosis), cell shape, and mitochondrial integrity.

-

Data Interpretation: Analyze the multiparametric data to identify significant phenotypic changes induced by the compound.

Part 2: Target Validation and Biochemical Characterization

Once putative targets are identified from the initial screens, the next phase involves rigorous biochemical validation to confirm direct interaction and characterize the nature of the inhibition.

In-Vitro Kinase Assays: Quantifying Inhibitory Potency

For identified kinase hits, it is essential to determine the compound's potency through in-vitro kinase assays.[9][10]

Rationale: These assays confirm direct enzyme inhibition and provide a quantitative measure of potency (IC50), which is a critical parameter for lead optimization.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay (or similar)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.[9]

-

Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase, substrate, ATP, and a dilution series of 4-Methylquinazolin-2-amine.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

-

Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation and Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the initial ADP concentration.

-

Data Acquisition: Measure luminescence using a plate reader.

-

IC50 Determination: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

| Parameter | Description |

| Kinase | The specific recombinant kinase being tested. |

| Substrate | The peptide or protein substrate for the kinase. |

| ATP Concentration | Typically set at the Km value for ATP for the specific kinase.[10] |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. |

Determining the Mechanism of Inhibition

Understanding how the inhibitor interacts with the kinase is crucial. This is typically achieved through kinetic studies.

Rationale: Determining whether an inhibitor is ATP-competitive, non-competitive, or uncompetitive provides insight into its binding site and can guide further structural optimization.[5]

Experimental Workflow: Michaelis-Menten Kinetics

Caption: Workflow for determining the mechanism of kinase inhibition.

Part 3: Cellular Mechanism of Action and Pathway Analysis

Biochemical activity must translate to a cellular effect. This section focuses on confirming target engagement in a cellular context and elucidating the downstream signaling consequences.

Target Engagement in a Cellular Context

Confirming that 4-Methylquinazolin-2-amine interacts with its intended target within a living cell is a critical validation step.

Rationale: Discrepancies between biochemical potency and cellular activity can arise from factors like cell permeability or efflux.[7] Cellular target engagement assays provide direct evidence of target interaction in a physiological environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cell line and treat with either vehicle control or 4-Methylquinazolin-2-amine.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: The binding of the compound stabilizes the target protein, making it more resistant to thermal denaturation and precipitation.

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Elucidating Downstream Signaling Pathways

Inhibition of a target protein, particularly a kinase, will perturb downstream signaling pathways. Identifying these changes is key to understanding the compound's functional effects.

Rationale: Mapping the downstream signaling effects connects the molecular interaction to the cellular phenotype and provides a deeper understanding of the mechanism of action.[11][12]

Experimental Protocol: Phospho-Proteomic Profiling

-

Cell Treatment and Lysis: Treat cells with 4-Methylquinazolin-2-amine and a vehicle control. Lyse the cells and digest the proteins into peptides.

-

Phosphopeptide Enrichment: Use techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of proteins.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, Reactome) to map the significantly altered phosphoproteins to known signaling pathways.

Caption: Hypothetical signaling pathway affected by 4-Methylquinazolin-2-amine.

Correlating Target Inhibition with Cellular Phenotype

The final step is to causally link the inhibition of the target and its downstream pathway to the observed cellular phenotype.

Rationale: This establishes a clear and verifiable mechanism of action, moving from molecular interaction to cellular function.

Experimental Protocol: Rescue Experiments

-

Generate a Resistant Mutant: If the binding site is known, create a mutant version of the target kinase that is resistant to inhibition by 4-Methylquinazolin-2-amine.

-

Express in Cells: Express the resistant mutant in the target cell line.

-

Compound Treatment: Treat the cells expressing the resistant mutant with 4-Methylquinazolin-2-amine.

-

Phenotypic Analysis: Assess the cellular phenotype (e.g., cell viability, apoptosis).

Conclusion: Towards a Complete Mechanistic Understanding

The in-vitro mechanism of action of a novel compound like 4-Methylquinazolin-2-amine is not a single data point but a mosaic of evidence built through a logical and iterative process of hypothesis, experimentation, and validation. By employing a multi-faceted approach that combines broad-spectrum screening with detailed biochemical and cellular characterization, researchers can construct a robust and verifiable model of its biological activity. This technical guide provides a roadmap for this journey, emphasizing the importance of causality and self-validation in every step of the investigation. The insights gained from such a thorough in-vitro characterization are fundamental for the subsequent stages of drug development, including in-vivo efficacy studies and clinical translation.

References

-

Kinase Inhibitors Methods and Protocols - King's College London - Library Search. (n.d.). Retrieved from [Link]

-

Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

-

Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC - NIH. (n.d.). Retrieved from [Link]

-

4-methyl-N-phenylquinazolin-2-amine | C15H13N3 | CID 118714785 - PubChem. (n.d.). Retrieved from [Link]

-

Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed. (2018, July 26). Retrieved from [Link]

-

Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.). Retrieved from [Link]

-

Cell-based Assays - ProtaGene. (n.d.). Retrieved from [Link]

-

Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved from [Link]

-

(R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Cell-based assays - Application areas - Svar Life Science. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.). Retrieved from [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Retrieved from [Link]

-

A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics - PubMed Central. (2021, January 15). Retrieved from [Link]

-

(4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. (n.d.). Retrieved from [Link]

-

4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed. (n.d.). Retrieved from [Link]

-

A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate. (2022, November 16). Retrieved from [Link]

-

A signaling pathway-driven bioinformatics pipeline for predicting therapeutics against emerging infectious diseases - NIH. (2021, April 29). Retrieved from [Link]

-

The plausible mechanism for the synthesis of 2-arylquinazolin-4-amines... - ResearchGate. (n.d.). Retrieved from [Link]

-

Training Signaling Pathway Maps to Biochemical Data with Constrained Fuzzy Logic: Quantitative Analysis of Liver Cell Responses to Inflammatory Stimuli - PMC. (2011, March 3). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A signaling pathway-driven bioinformatics pipeline for predicting therapeutics against emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Training Signaling Pathway Maps to Biochemical Data with Constrained Fuzzy Logic: Quantitative Analysis of Liver Cell Responses to Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Screening of 4-Methylquinazolin-2-amine Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quinazoline ring system represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be readily functionalized to achieve high-affinity interactions with the ATP-binding pocket of various protein kinases. This has led to the development of several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib, all of which are based on the 4-aminoquinazoline core.[1] These successful examples underscore the value of the quinazoline scaffold as a "privileged structure" in drug discovery.

This technical guide focuses on the discovery and initial screening of analogs based on the 4-methylquinazolin-2-amine core. This specific scaffold offers several strategic advantages for a drug discovery program:

-

Synthetic Tractability: The 4-methylquinazolin-2-amine core is readily accessible through established synthetic routes, allowing for the efficient generation of a diverse chemical library for high-throughput screening.

-

Favorable Physicochemical Properties: The quinazoline scaffold generally imparts good drug-like properties, which can be further optimized through targeted chemical modifications.

-

Potential for Novelty: While the 4-aminoquinazoline scaffold is well-explored, the 2-amino substitution pattern offers opportunities to explore new chemical space and potentially identify inhibitors with novel kinase selectivity profiles.

This guide will provide a comprehensive overview of the key stages in a typical discovery campaign for 4-methylquinazolin-2-amine analogs, from initial library synthesis to hit validation and characterization. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into the interpretation of screening data.

I. Synthesis and Library Generation of 4-Methylquinazolin-2-amine Analogs

The successful execution of a high-throughput screening campaign hinges on the availability of a chemically diverse library of compounds. The following section outlines a robust and adaptable synthetic strategy for the preparation of a variety of N-substituted-4-methylquinazolin-2-amine analogs.

Core Synthesis of 4-Methylquinazolin-2-amine

A common and efficient method for the synthesis of the 4-methylquinazolin-2-amine core involves a cyclocondensation reaction. A variety of synthetic routes have been reported for quinazoline and its derivatives.[2][3][4]

Analog Library Synthesis: N-Alkylation/Arylation of the 2-Amino Group

With the 4-methylquinazolin-2-amine core in hand, a diverse library of analogs can be generated by functionalizing the 2-amino group. A common approach is N-alkylation or N-arylation, which can be achieved through various methods, including reductive amination or nucleophilic aromatic substitution, depending on the desired substituent.

Experimental Protocol: Synthesis of N-substituted-4-methylquinazolin-2-amines

This protocol provides a general procedure for the synthesis of N-substituted-4-methylquinazolin-2-amine derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylquinazolin-2-amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents), to the reaction mixture.

-

Electrophile Addition: Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-methylquinazolin-2-amine analog.

II. Initial Screening Strategies for Kinase Inhibitory Activity

The primary goal of the initial screening phase is to identify "hit" compounds from the synthesized library that exhibit inhibitory activity against one or more target kinases. A high-throughput screening (HTS) format is typically employed to efficiently screen large numbers of compounds.

Primary Screen: High-Throughput Kinase Activity Assay

A widely used and robust HTS method for measuring kinase activity is the ADP-Glo™ Kinase Assay.[5][6][7][8][9] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for performing the ADP-Glo™ Kinase Assay in a 384-well plate format.

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Prepare the test compounds by serially diluting them in DMSO.

-

Kinase Reaction:

-

Add 2.5 µL of the kinase solution to each well of a 384-well plate.